(2S,4R)-tert-butyl 2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl(2R,4R)-2-[(dimethylamino)carbonyl]-4-hydroxypyrrolidine-1-carboxylate is a compound that features a tert-butyl group, a dimethylamino carbonyl group, and a hydroxypyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-tert-butyl 2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate can be achieved through several methods. One common approach involves the use of tert-butyl esters, which are synthesized using tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . Another method involves the Steglich Esterification, which is a mild reaction that allows the formation of tert-butyl esters using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
Industrial production of tert-butyl esters often employs flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . These systems enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(2R,4R)-2-[(dimethylamino)carbonyl]-4-hydroxypyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:
Substitution: The Steglich Esterification reaction involves the substitution of the hydroxyl group with a tert-butyl ester group.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.
Substitution: DCC and DMAP are used as catalysts in the Steglich Esterification reaction.
Major Products Formed
The major products formed from these reactions include tert-butyl esters and other oxidation products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl(2R,4R)-2-[(dimethylamino)carbonyl]-4-hydroxypyrrolidine-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (2S,4R)-tert-butyl 2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the reactivity and stability of the compound, while the dimethylamino carbonyl group can participate in various chemical reactions, such as nucleophilic substitution and oxidation .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl(2R,4R)-2-[(dimethylamino)carbonyl]-4-hydroxypyrrolidine-1-carboxylate: This compound features a tert-butyl group, a dimethylamino carbonyl group, and a hydroxypyrrolidine moiety.
tert-Butyl(2R,4R)-2-[(dimethylamino)carbonyl]-4-hydroxycyclohexylcarbamate: Similar in structure but with a cyclohexyl group instead of a pyrrolidine moiety.
Uniqueness
The uniqueness of (2S,4R)-tert-butyl 2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct reactivity and stability properties. This makes it particularly useful in various synthetic and industrial applications .
Properties
Molecular Formula |
C12H22N2O4 |
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Molecular Weight |
258.31 g/mol |
IUPAC Name |
tert-butyl (2R,4R)-2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-7-8(15)6-9(14)10(16)13(4)5/h8-9,15H,6-7H2,1-5H3/t8-,9-/m1/s1 |
InChI Key |
UYDCRNHLCFHHFR-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)N(C)C)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)N(C)C)O |
Origin of Product |
United States |
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